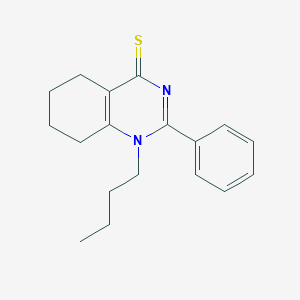![molecular formula C26H16FN3O2S B383119 8-(4-fluorophenyl)-13-(4-methoxyphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B383119.png)
8-(4-fluorophenyl)-13-(4-methoxyphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural framework, which includes fluorophenyl and methoxyphenyl groups attached to a thieno-pyrimido-phthalazinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, material science, and other disciplines.
Méthodes De Préparation
The synthesis of 5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in the synthesis include fluorobenzene, methoxybenzene, and various thieno-pyrimidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations .
Analyse Des Réactions Chimiques
5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The thieno-pyrimido-phthalazinone core provides a stable framework that facilitates these interactions. Pathways involved in the compound’s mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
5-(4-fluorophenyl)-9-(4-methoxyphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can be compared with other similar compounds, such as:
5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno(2,3-d)pyrimidine: This compound shares a similar thieno-pyrimidine core but differs in the substitution pattern and functional groups.
5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno(2,3-d)pyrimidine: This compound has a chlorophenyl group instead of a fluorophenyl group, leading to different chemical properties and reactivity.
5-(4-bromophenyl)-4-(2,4-dichlorophenoxy)thieno(2,3-d)pyrimidine: The presence of bromophenyl and dichlorophenoxy groups in this compound results in distinct chemical behavior compared to the fluorophenyl and methoxyphenyl groups in the target compound.
Propriétés
Formule moléculaire |
C26H16FN3O2S |
|---|---|
Poids moléculaire |
453.5g/mol |
Nom IUPAC |
8-(4-fluorophenyl)-13-(4-methoxyphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C26H16FN3O2S/c1-32-18-12-8-15(9-13-18)21-14-33-25-22(21)26(31)30-24(28-25)20-5-3-2-4-19(20)23(29-30)16-6-10-17(27)11-7-16/h2-14H,1H3 |
Clé InChI |
OYTTYQMZHZGUAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B383037.png)
![2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B383038.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B383039.png)
![2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B383040.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B383041.png)
![3-(cinnamylsulfanyl)-5-{[5-(cinnamylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B383045.png)
![5-(Furan-2-yl)-2-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B383046.png)
![4-[2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B383048.png)
![2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B383050.png)
![2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B383052.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B383054.png)
![Dimethyl 5-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383058.png)
![7-Methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B383059.png)
